molecular formula C7H11ClF2O2S B1436321 (3,3-Difluorocyclohexyl)methanesulfonyl chloride CAS No. 1691933-77-3

(3,3-Difluorocyclohexyl)methanesulfonyl chloride

Cat. No.: B1436321
CAS No.: 1691933-77-3
M. Wt: 232.68 g/mol
InChI Key: QSPHSERFSNKLAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 3,3-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(3,3-Difluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl fluorides.

Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(3,3-Difluorocyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclohexyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

(3,3-Difluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride with three fluorine atoms.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .

Properties

IUPAC Name

(3,3-difluorocyclohexyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHSERFSNKLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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